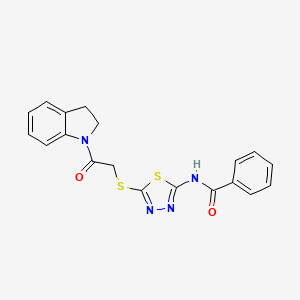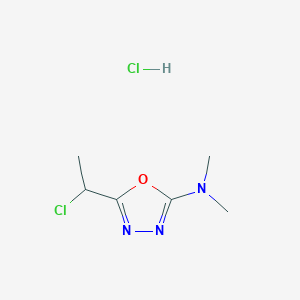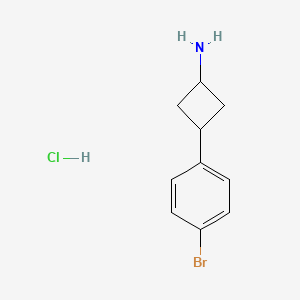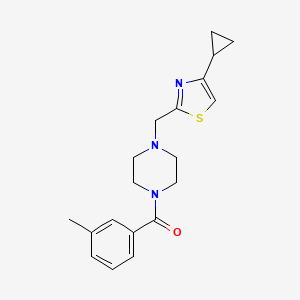
2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate is a chemical compound with the molecular formula C16H12Cl2O4 . It has an average mass of 339.170 Da and a monoisotopic mass of 338.011261 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate consists of 16 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms would be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate, such as its melting point, boiling point, and density, were not available in the sources I found .Applications De Recherche Scientifique
1. Optical Properties in Polymers
A study by Li, Vamvounis, and Holdcroft (2002) explored the postfunctionalization of poly(3-hexylthiophene) (P3HT) to study the effects of various functional groups, including chloro and formyl groups, on the optical and photophysical properties of poly(thiophene)s. It was observed that in the solid state, chloro and formyl groups can increase the fluorescence yield (Φfl) of these polymers (Li, Vamvounis, & Holdcroft, 2002).
2. Synthesis and Reactions in Organic Chemistry
Tanaka et al. (1996) investigated the synthesis and reactions of compounds including ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates. Their research provides insights into the preparation and reactivity of similar compounds, which could be relevant for understanding the reactions involving 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate (Tanaka et al., 1996).
3. Liquid Crystalline Properties
Thaker et al. (2012) conducted research on mesogenic homologous series containing substituted naphthalene ring systems. Their study offers valuable information on the liquid crystalline properties of compounds with specific substituents, which can be useful in understanding the behavior of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate in similar contexts (Thaker et al., 2012).
4. Inhibition of Tubulin Polymerization
Research by Gastpar et al. (1998) on methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, may provide a parallel to the study of similar compounds such as 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate, particularly in understanding their interactions with biological molecules (Gastpar et al., 1998).
5. Corrosion Inhibition
Bentiss et al. (2009) studied the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium. This research can be insightful for understanding the corrosion inhibition properties of similar compounds like 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate (Bentiss et al., 2009).
6. Reduction of Nitroarenes
Watanabe et al. (1984) investigated the reduction of various nitroarenes to aminoarenes using formic acid, providing insights into the reactivity and potential applications of 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate in similar reduction reactions (Watanabe et al., 1984).
Propriétés
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUDCWNAHLOHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)


![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)


